c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2
Description
c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 is a cyclic hexapeptide featuring a norleucine (Nle) residue at position 1, a D-phenylalanine (D-Phe) substitution at position 3, and a C-terminal amidation. This compound is designed as a melanocortin receptor (MCR) ligand, with demonstrated selectivity for human melanocortin-3 receptor (hMC3R) agonist activity and dual hMC3R/hMC5R antagonist properties . Its cyclized backbone and stereochemical modifications enhance receptor binding specificity and metabolic stability compared to linear peptides. Monte Carlo molecular modeling (MCMM) simulations reveal a compact, folded conformation stabilized by intramolecular hydrogen bonds and hydrophobic interactions, particularly between the Trp and D-Phe residues .
Properties
Molecular Formula |
C41H55N11O9 |
|---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
2-[(2S,5S,8R,11S,14S,17S)-8-benzyl-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid |
InChI |
InChI=1S/C41H55N11O9/c1-2-3-13-28-36(57)52-32(21-34(54)55)40(61)50-30(19-23-10-5-4-6-11-23)38(59)49-29(15-9-18-45-41(43)44)37(58)51-31(20-24-22-46-26-14-8-7-12-25(24)26)39(60)48-27(35(42)56)16-17-33(53)47-28/h4-8,10-12,14,22,27-32,46H,2-3,9,13,15-21H2,1H3,(H2,42,56)(H,47,53)(H,48,60)(H,49,59)(H,50,61)(H,51,58)(H,52,57)(H,54,55)(H4,43,44,45)/t27-,28-,29-,30+,31-,32-/m0/s1 |
InChI Key |
HUAMIBCEKZFYST-BCLKUREPSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC(=O)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (Glu) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (Nle, Asp, D-Phe, Arg, Trp) using coupling reagents such as HBTU or DIC. Each amino acid addition is followed by deprotection steps to remove the protecting groups, typically using TFA (trifluoroacetic acid).
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding, particularly with MC1R.
Medicine: Explored as a potential therapeutic agent for targeting melanoma cells due to its high affinity for MC1R.
Industry: Utilized in the development of diagnostic imaging agents and radiopharmaceuticals for melanoma detection
Mechanism of Action
The compound exerts its effects by binding to the melanocortin-1 receptor (MC1R) on the surface of melanoma cells. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that can result in various biological effects, including changes in cell proliferation, differentiation, and apoptosis. The specific molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a series of cyclic γ-MSH analogues developed to optimize MCR subtype selectivity. Key structural variations and their pharmacological impacts are summarized below:
Key Findings :
- Position 2 Substitutions : Replacing Nle with Asp (compound 7) reduces hMC3R agonist potency (pEC₅₀ = 3.69) compared to Nle (compound 6, pEC₅₀ = 4.72) or Glu (compound 8, pEC₅₀ = 4.60). This suggests steric or electronic interference from the Asp side chain disrupts hMC3R binding .
- D-Amino Acid Substitutions: The D-Phe at position 3 enhances selectivity by stabilizing a β-turn conformation critical for MCR engagement, a feature shared with FMRFamide-related peptides (FaRPs) like [D-Met²]-FMRFamide, where D-residues boost opioid-like activity .
- Cyclization : Cyclization improves metabolic stability over linear analogues (e.g., Ac-Nle-Cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2, MW = 1024.2 g/mol) but may reduce solubility .
Receptor Selectivity vs. Other MCR Ligands
- hMC3R vs. hMC5R : Compound 7 exhibits dual hMC3R agonist/hMC5R antagonist activity (pA₂ = 5.52), unlike compound 9 (pA₂ = 6.19), which shows stronger hMC5R antagonism. This dual functionality is rare among MCR ligands and may arise from its unique Asp-mediated hydrogen-bonding network .
- Comparison with Opioid Peptides : Unlike mu-opioid antagonists (e.g., CTP-NH2), which rely on rigid conformations for receptor blockade, compound 7’s flexibility allows partial agonism/antagonism depending on MCR subtype .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
